
2-(4-Fluorophenyl)cyclopropane-1-carbonyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)cyclopropane-1-carbonyl azide is an organic compound that features a cyclopropane ring substituted with a 4-fluorophenyl group and a carbonyl azide group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)cyclopropane-1-carbonyl azide typically involves the reaction of 2-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride with sodium azide. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under mild conditions to avoid decomposition of the azide group .
Industrial Production Methods
This would include optimizing reaction conditions to ensure safety and efficiency, particularly given the potentially explosive nature of azides .
化学反应分析
Types of Reactions
2-(4-Fluorophenyl)cyclopropane-1-carbonyl azide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMF.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Amines: From reduction of the azide group.
Triazoles: From cycloaddition reactions.
科学研究应用
2-(4-Fluorophenyl)cyclopropane-1-carbonyl azide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with unique properties.
作用机制
The mechanism of action of 2-(4-Fluorophenyl)cyclopropane-1-carbonyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution to form amines or participate in cycloaddition reactions to form triazoles. These reactions are facilitated by the electron-withdrawing nature of the carbonyl group, which stabilizes the transition state and lowers the activation energy .
相似化合物的比较
Similar Compounds
2-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride: Precursor to the azide compound.
2-(4-Fluorophenyl)cyclopropane-1-amine: Product of the reduction of the azide.
2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid: Another related compound with different reactivity.
Uniqueness
2-(4-Fluorophenyl)cyclopropane-1-carbonyl azide is unique due to its combination of a cyclopropane ring, a fluorophenyl group, and an azide group. This combination imparts unique reactivity and potential for forming diverse products through various chemical reactions .
属性
CAS 编号 |
113904-00-0 |
|---|---|
分子式 |
C10H8FN3O |
分子量 |
205.19 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)cyclopropane-1-carbonyl azide |
InChI |
InChI=1S/C10H8FN3O/c11-7-3-1-6(2-4-7)8-5-9(8)10(15)13-14-12/h1-4,8-9H,5H2 |
InChI 键 |
PELYYJJBKKENGQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1C(=O)N=[N+]=[N-])C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


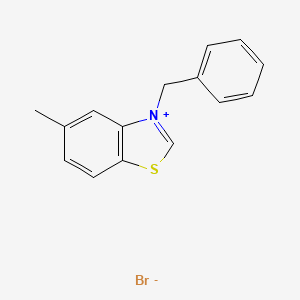

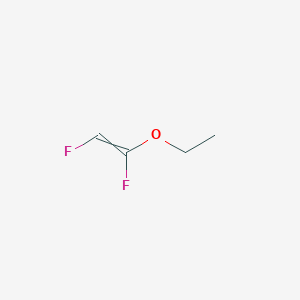
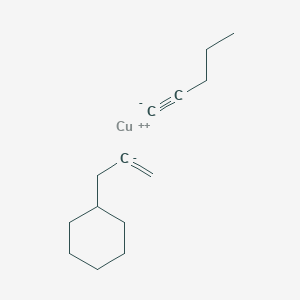
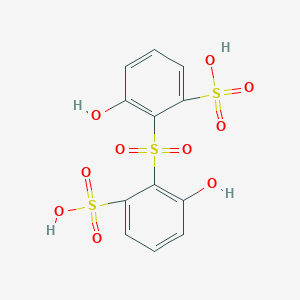
![N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14306754.png)
![Methyl 2-[bromo(trimethylsilyl)methyl]benzoate](/img/structure/B14306755.png)
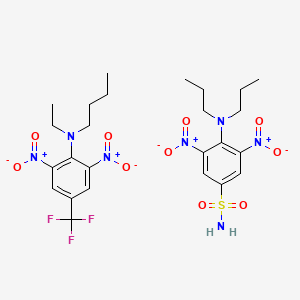
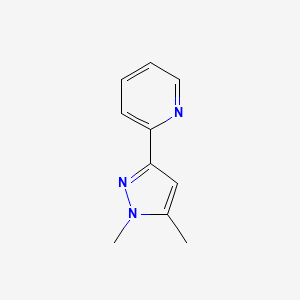
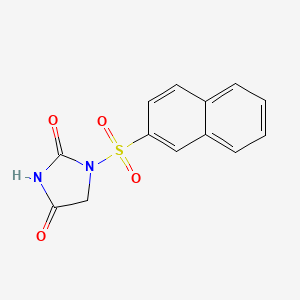
![1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14306775.png)

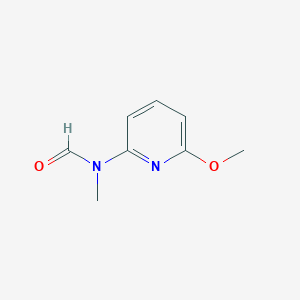
![2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole](/img/structure/B14306799.png)
